1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
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Overview
Description
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a benzyl group, which is further substituted with a chloromethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloromethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted pyrrolidines.
Scientific Research Applications
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
- 1-Benzyl-4-chloromethylpyrrolidin-2-one
- 4-Chloromethylbenzyl alcohol
- 4-Chlorobenzyl chloride
Comparison: 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 4-chloromethylbenzyl alcohol is primarily used in organic synthesis, this compound’s pyrrolidine ring makes it more suitable for biological applications .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-[[4-(chloromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C12H16ClN/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-10H2 |
InChI Key |
SHHLDUFMLLYCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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